molecular formula C6H9N3O4S B14613327 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester CAS No. 61006-85-7

1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester

Cat. No.: B14613327
CAS No.: 61006-85-7
M. Wt: 219.22 g/mol
InChI Key: WNFJOQTUXCRFOE-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 4-carboxylic acid position and an aminosulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aromatic and saturated heterocycles.

Industrial production methods often involve multi-step synthesis processes, starting from readily available starting materials. The reaction conditions typically include the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst .

Chemical Reactions Analysis

1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminosulfonyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

61006-85-7

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

ethyl 5-sulfamoyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C6H9N3O4S/c1-2-13-6(10)4-5(9-3-8-4)14(7,11)12/h3H,2H2,1H3,(H,8,9)(H2,7,11,12)

InChI Key

WNFJOQTUXCRFOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=N1)S(=O)(=O)N

Origin of Product

United States

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